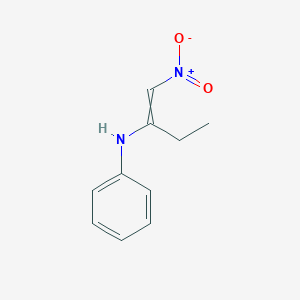
N-(1-Nitrobut-1-en-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Nitrobut-1-en-2-yl)aniline: is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a butenyl chain. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Nitrobut-1-en-2-yl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of aniline using nitric acid in the presence of sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, play a crucial role in determining the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes often use continuous flow reactors to ensure consistent product quality and high yield. The choice of nitrating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
N-(1-Nitrobut-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like zinc dust, tin chloride, and iron powder are used in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of N-(1-Aminobut-1-en-2-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
科学研究应用
N-(1-Nitrobut-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(1-Nitrobut-1-en-2-yl)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes .
相似化合物的比较
Similar Compounds
N-(1-Nitrobut-1-en-2-yl)benzene: Similar structure but lacks the aniline group.
N-(1-Nitrobut-1-en-2-yl)phenol: Similar structure but contains a phenol group instead of an aniline group.
N-(1-Nitrobut-1-en-2-yl)toluidine: Similar structure but contains a methyl group on the benzene ring.
Uniqueness
N-(1-Nitrobut-1-en-2-yl)aniline is unique due to the presence of both nitro and aniline groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in various chemical and biological applications .
属性
CAS 编号 |
98294-09-8 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
N-(1-nitrobut-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(8-12(13)14)11-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3 |
InChI 键 |
XHVGBUWSVZCCFI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C[N+](=O)[O-])NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
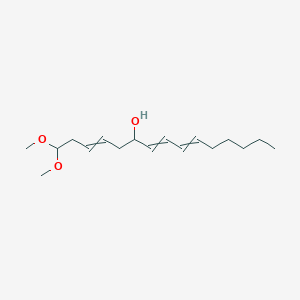
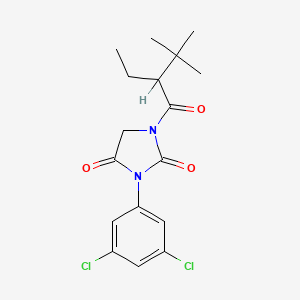

![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

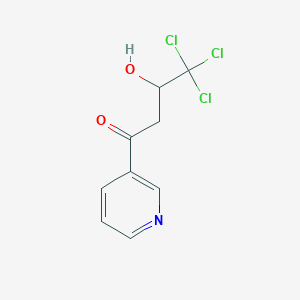
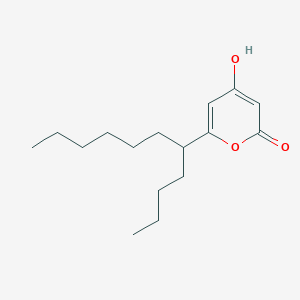
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)

![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
